Cas no 1807069-54-0 (4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde)

4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde is a versatile pyridine derivative with a reactive aldehyde group, aminomethyl functionality, and a difluoromethyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of both electron-withdrawing (cyano, difluoromethyl) and electron-donating (aminomethyl) groups enhances its utility in constructing complex heterocyclic frameworks. The difluoromethyl group contributes to improved metabolic stability and bioavailability in drug design, while the aldehyde moiety allows for further functionalization via condensation or nucleophilic addition reactions. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its balanced reactivity and structural diversity. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde structure
1807069-54-0 structure
Product name:4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde
CAS No:1807069-54-0
MF:C9H7F2N3O
MW:211.168188333511
CID:4879232

4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde
    • Inchi: 1S/C9H7F2N3O/c10-9(11)8-5(2-12)1-6(3-13)14-7(8)4-15/h1,4,9H,2,12H2
    • InChI Key: DBQDPRROBWBRDJ-UHFFFAOYSA-N
    • SMILES: FC(C1C(C=O)=NC(C#N)=CC=1CN)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 276
  • XLogP3: 0.2
  • Topological Polar Surface Area: 79.8

4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029038568-1g
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde
1807069-54-0 95%
1g
$3,184.50 2022-03-31
Alichem
A029038568-500mg
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde
1807069-54-0 95%
500mg
$1,651.30 2022-03-31
Alichem
A029038568-250mg
4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde
1807069-54-0 95%
250mg
$940.80 2022-03-31

4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde Related Literature

Additional information on 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde

Introduction to 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1807069-54-0)

4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde, with the CAS number 1807069-54-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an aminomethyl group, a cyano group, and a difluoromethyl substituent, all of which contribute to its potential therapeutic applications and biological activities.

The molecular structure of 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde is particularly intriguing due to its multifunctional nature. The presence of the aminomethyl group allows for potential conjugation with other biomolecules, enhancing its utility in drug design and delivery systems. The cyano group, known for its strong electron-withdrawing properties, can influence the compound's reactivity and stability. Additionally, the difluoromethyl substituent introduces fluorine atoms, which are often associated with improved metabolic stability and pharmacokinetic properties.

Recent studies have explored the potential of 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde in various therapeutic areas. One notable application is in the development of anticancer agents. Research has shown that this compound exhibits potent cytotoxic activity against several cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

In addition to its anticancer properties, 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde has also been investigated for its potential as an antimicrobial agent. Preliminary studies have demonstrated that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for addressing the growing challenge of antibiotic resistance.

The pharmacokinetic profile of 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde has been evaluated in preclinical models. Results indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound shows good oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral therapeutic agent.

To further enhance its therapeutic potential, researchers have explored various chemical modifications of 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde. These modifications aim to optimize its pharmacological properties, such as potency, selectivity, and safety. For instance, the introduction of additional functional groups or the alteration of existing substituents can lead to compounds with improved efficacy and reduced side effects.

The safety profile of 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde has also been assessed through in vitro and in vivo toxicity studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed. However, ongoing research is necessary to fully understand its long-term safety and any potential interactions with other medications.

In conclusion, 4-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1807069-54-0) represents a promising compound with diverse therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the fields of oncology and infectious diseases. Continued research and clinical trials will be essential to fully realize its potential as a novel therapeutic agent.

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